1-Methanesulfonylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methylsulfonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-12(10,11)7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRXMPRVFBDVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methanesulfonylpyrrolidine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids in two steps. The reaction conditions typically involve the use of a suitable organocatalyst and mild reaction temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar organocatalytic reactions. The scalability of these reactions allows for the efficient production of the compound with high purity and yield. Additionally, the use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Methyl-substituted pyrrolidine-3-carboxylic acid.
Substitution: Various substituted pyrrolidine-3-carboxylic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H11NO4S
- Molecular Weight : 193.22 g/mol
- IUPAC Name : (3R)-1-(methylsulfonyl)pyrrolidine-3-carboxylic acid
- CAS Number : 1342690-59-8
The compound features a pyrrolidine ring with a carboxylic acid and a methanesulfonyl group, contributing to its unique reactivity and potential applications.
Medicinal Chemistry Applications
1-Methanesulfonylpyrrolidine-3-carboxylic acid has shown promise in the development of pharmaceuticals due to its structural characteristics. Some notable applications include:
- Antiviral Agents : Research indicates that derivatives of this compound may possess antiviral properties, making them candidates for further development against viral infections.
- Neuroprotective Agents : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotection
A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability, highlighting its potential as a neuroprotective agent.
Synthetic Building Block
In organic synthesis, this compound serves as a versatile building block. Its sulfonyl functional group facilitates various reactions, including:
- Formation of Amides : The carboxylic acid can react with amines to form amides, which are essential in drug development.
- Synthesis of Peptides : The compound can be utilized in peptide synthesis, particularly in constructing cyclic peptides due to its pyrrolidine structure.
Biological Studies
The compound has been employed in biological studies to understand its interaction with biological systems:
- Enzyme Inhibition Studies : Investigations into how this compound affects enzyme activity have been conducted, revealing insights into its mechanism of action.
Case Study: Enzyme Interaction
In vitro studies demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorder treatments.
Comparison Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents, neuroprotective agents | Reduced cell death under oxidative stress |
| Synthetic Chemistry | Building block for amides and peptides | Facilitates diverse organic reactions |
| Biological Studies | Enzyme inhibition | Significant inhibition of enzyme activity |
Mechanism of Action
The mechanism of action of 1-Methanesulfonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The pyrrolidine ring’s structural features also contribute to its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Substituent Effects
- Aromatic vs. Aliphatic Substituents : Compounds like 1-benzyl-3-methylpyrrolidine-3-carboxylic acid exhibit increased lipophilicity due to the benzyl group, which may enhance membrane permeability but reduce solubility . In contrast, the trifluoromethylphenyl group in 1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid introduces metabolic resistance and bioavailability advantages .
- Ketone vs. Carboxylic Acid : The 5-oxo derivative (CAS 42346-68-9) lacks the sulfonyl group but includes a ketone, which may limit hydrogen-bonding capacity compared to the carboxylic acid in the target compound .
Pharmacological Potential
- Pyrrolidinone derivatives (e.g., 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid) demonstrate broad activities, including antibacterial and antioxidant effects, attributed to the ketone and phenolic hydroxyl groups .
Data Table: Physicochemical Properties
| Property | This compound | 1-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid |
|---|---|---|---|
| Molecular Weight | 193.22 | 259.23 | 143.14 |
| Water Solubility | Moderate (carboxylic acid) | Low (aromatic substituent) | Moderate (ketone, carboxylic acid) |
| Lipophilicity (LogP) | ~0.5 (estimated) | ~2.8 (due to -CF₃) | ~0.2 |
| Key Functional Groups | -SO₂CH₃, -COOH | -CF₃, -COOH | -C=O, -COOH |
Biological Activity
1-Methanesulfonylpyrrolidine-3-carboxylic acid (MSPCA) is a compound with significant potential in biological research and therapeutic applications. Its unique structure, characterized by a pyrrolidine ring and a methanesulfonyl group, contributes to its diverse biological activities. This article reviews the biological activity of MSPCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
- Molecular Formula : C₆H₁₁NO₄S
- Molecular Weight : 193.22 g/mol
MSPCA's mechanism of action involves its ability to interact with various biological targets, including enzymes and receptors. The methanesulfonyl group acts as an electrophile, facilitating nucleophilic attacks from biomolecules, which may modulate enzyme activity and receptor interactions. The structural features of the pyrrolidine ring enhance binding affinity and selectivity towards specific targets, making MSPCA a valuable compound in drug development.
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest MSPCA exhibits antimicrobial properties against resistant strains such as Staphylococcus aureus (MRSA). In vitro assays demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) reported at approximately 0.64 µg/mL .
- Antioxidant Properties : MSPCA has shown promise in antioxidant assays, indicating its potential to scavenge free radicals and reduce oxidative stress. The compound's ability to inhibit lipid peroxidation suggests further exploration in oxidative stress-related diseases is warranted .
- Gene Expression Modulation : Research indicates that MSPCA can influence the expression of genes associated with bacterial virulence. For example, downregulation of key MRSA genes (hla, IrgA, SpA) was observed following treatment with MSPCA, highlighting its potential role in managing antibiotic resistance .
Study 1: Antimicrobial Efficacy Against MRSA
A study conducted on the bioactive efficacy of MSPCA extracted from halophilic Pseudomonas aeruginosa revealed its effectiveness against MRSA. The study employed molecular docking techniques to confirm binding interactions with pantothenate synthetase (PS) in MRSA. The results indicated that MSPCA not only inhibited bacterial growth but also demonstrated significant biofilm disruption capabilities .
| Parameter | Value |
|---|---|
| MIC (µg/mL) | 0.64 |
| MBC (µg/mL) | 1.24 |
| Biofilm Inhibition (%) | 99.84 |
| Antioxidant Activity IC50 (mg/mL) | 29.75 ± 0.38 |
Study 2: Antioxidant Activity Evaluation
In another study focusing on antioxidant properties, MSPCA was tested using the DPPH assay. The compound exhibited notable free radical scavenging activity, supporting its potential application in formulations aimed at reducing oxidative stress .
Comparative Analysis with Similar Compounds
To understand the uniqueness of MSPCA, it is essential to compare it with similar compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| Pyrrolidine-3-carboxylic acid | Lacks methanesulfonyl group | Limited antimicrobial activity |
| Methanesulfonyl derivatives | Different core structures | Varies widely based on structure |
MSPCA's combination of a pyrrolidine ring and a methanesulfonyl group provides distinct chemical reactivity and biological activity that sets it apart from related compounds.
Q & A
Q. What are the standard synthetic routes for 1-Methanesulfonylpyrrolidine-3-carboxylic acid?
The synthesis typically involves introducing the methanesulfonyl group to a pyrrolidine scaffold. A common approach includes sulfonylation of pyrrolidine derivatives using methanesulfonyl chloride under controlled conditions. For purification, techniques such as recrystallization (e.g., dissolving in NaOH followed by acidification to isolate the carboxylic acid form) are employed . Key intermediates like methyl esters or hydrazides may be synthesized to facilitate further functionalization, as seen in analogous pyrrolidinone syntheses .
Q. How is the purity and structural integrity of this compound verified?
Characterization relies on ¹H/¹³C NMR to confirm substituent positions and sulfonyl group integration, FT-IR to identify carboxylic acid (-COOH) and sulfonyl (-SO₂) stretches, and elemental analysis for compositional validation. High-performance liquid chromatography (HPLC) or LC-MS ensures purity (>95%), as reported for structurally related compounds .
Q. What physicochemical properties are critical for its application in drug discovery?
Key properties include:
- Molecular weight : 193.22 g/mol (C₆H₁₁NO₄S) .
- Solubility : Polar solvents (e.g., water, DMSO) due to the carboxylic acid and sulfonyl groups.
- logP : Predicted to be low (~0.5–1.5), favoring aqueous solubility but potentially limiting membrane permeability .
Advanced Research Questions
Q. How can researchers optimize low yields in the sulfonylation step during synthesis?
Yield improvements may involve:
- Temperature control : Refluxing in aprotic solvents (e.g., THF, DCM) to enhance reactivity.
- Catalytic bases : Triethylamine or DMAP to neutralize HCl byproducts.
- Stoichiometric adjustments : Excess methanesulfonyl chloride (1.2–1.5 equivalents) to drive the reaction . Contradictions in yield data may arise from varying reagent quality or reaction scales, necessitating reproducibility trials .
Q. How to resolve discrepancies in reported biological activity data for this compound?
Inconsistent bioactivity may stem from:
- Purity variability : Impurities from incomplete sulfonylation or ester hydrolysis can skew results.
- Assay conditions : Differences in pH, solvent carriers (e.g., DMSO concentration), or cell lines used.
- Structural analogs : Activity may differ due to stereochemistry (e.g., R vs. S configurations in pyrrolidine derivatives), as seen in related studies . Validate results using orthogonal assays and high-purity batches.
Q. What strategies mitigate solubility limitations in in vitro assays?
- Co-solvents : Use biocompatible agents like PEG-400 or cyclodextrins.
- Prodrug derivatives : Esterify the carboxylic acid to enhance lipophilicity (e.g., methyl or ethyl esters), then hydrolyze in vivo .
- Salt formation : Sodium or potassium salts improve aqueous solubility for cell-based studies .
Methodological Guidance
Recommended analytical techniques for stability studies under physiological conditions
- Stress testing : Expose the compound to varied pH (2–9), temperatures (4–40°C), and light to assess degradation.
- Stability-indicating assays : Use HPLC with UV detection to monitor decomposition products.
- Mass spectrometry : Identify degradation pathways (e.g., hydrolysis of the sulfonyl group or decarboxylation) .
Designing SAR studies for derivatives of this compound
- Modify the pyrrolidine ring : Introduce substituents (e.g., methyl, hydroxyl) to explore steric and electronic effects.
- Vary sulfonyl groups : Compare methanesulfonyl with aryl-sulfonyl analogs for potency shifts.
- Carboxylic acid bioisosteres : Replace -COOH with tetrazoles or acyl sulfonamides to improve metabolic stability .
Contradiction Analysis
Addressing conflicting data on biological target engagement
If computational predictions (e.g., molecular docking) suggest binding to a kinase, but experimental assays show no inhibition:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
